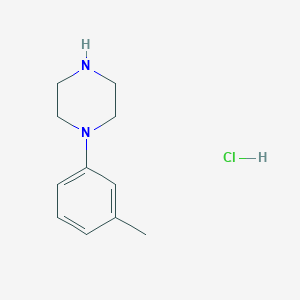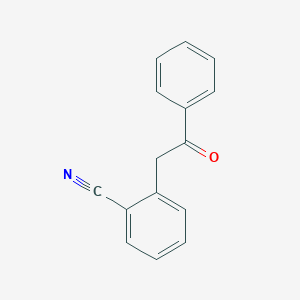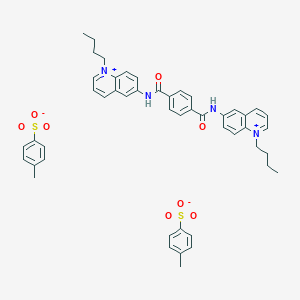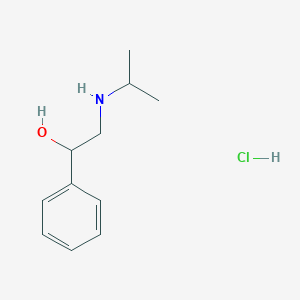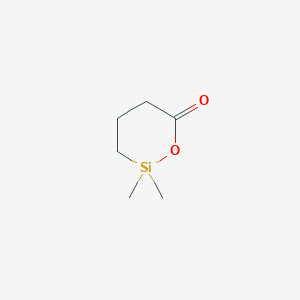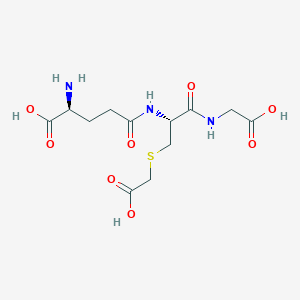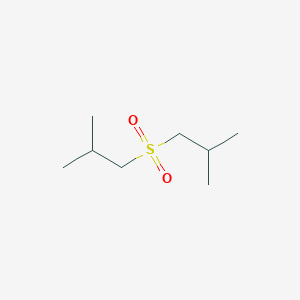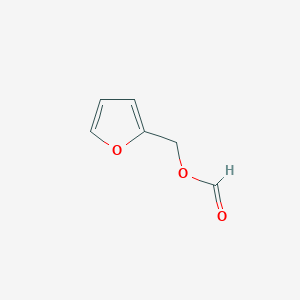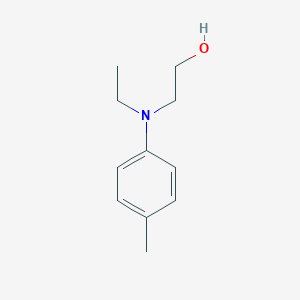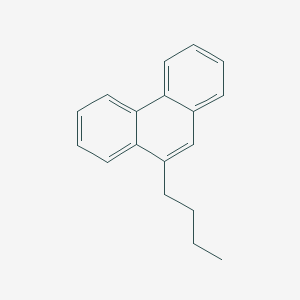
9-Butylphenanthrene
Overview
Description
9-Butylphenanthrene is an organic compound with the molecular formula C₁₈H₁₈ It belongs to the class of polycyclic aromatic hydrocarbons, which are composed of multiple aromatic rings This compound is characterized by a phenanthrene core with a butyl group attached at the ninth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Butylphenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene reacts with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation techniques but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically at the aromatic rings. Common oxidizing agents include chromic acid and potassium permanganate, leading to the formation of phenanthrenequinone derivatives.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a catalyst such as Raney nickel, resulting in the formation of 9-butyl-9,10-dihydrophenanthrene.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the aromatic rings. For example, bromination using bromine can yield 9-bromo-9-butylphenanthrene.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, Raney nickel, elevated temperature and pressure.
Substitution: Bromine, iron(III) bromide as a catalyst, room temperature.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: 9-Butyl-9,10-dihydrophenanthrene.
Substitution: 9-Bromo-9-butylphenanthrene.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex polycyclic aromatic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Research into the biological activity of phenanthrene derivatives, including 9-Butylphenanthrene, has shown potential in understanding their interactions with biological systems.
Medicine: Although not widely used in medicine, derivatives of phenanthrene have been investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: In the industrial sector, this compound can be used in the production of dyes, plastics, and other materials that require stable aromatic compounds.
Mechanism of Action
The mechanism of action of 9-Butylphenanthrene involves its interaction with molecular targets through its aromatic rings. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s binding affinity and specificity towards certain molecular targets, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Phenanthrene: The parent compound of 9-Butylphenanthrene, lacking the butyl group.
9-Methylphenanthrene: A derivative with a methyl group at the ninth position.
9-Ethylphenanthrene: A derivative with an ethyl group at the ninth position.
Uniqueness: this compound is unique due to the presence of the butyl group, which can influence its chemical reactivity and physical properties. The longer alkyl chain compared to methyl or ethyl groups can affect the compound’s solubility, melting point, and interaction with other molecules.
Properties
IUPAC Name |
9-butylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18/c1-2-3-8-14-13-15-9-4-5-10-17(15)18-12-7-6-11-16(14)18/h4-7,9-13H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQLNZRCZBCVPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345600 | |
| Record name | 9-Butylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10394-57-7 | |
| Record name | 9-Butylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


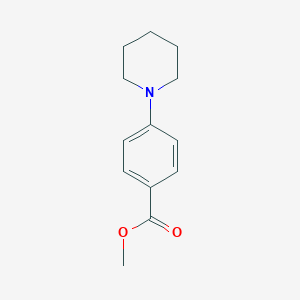

![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B77393.png)
